N-2-biphenylyl-4-butoxybenzamide
Description
Contextualizing Benzamide (B126) Derivatives in Medicinal Chemistry and Chemical Biology
Benzamide derivatives are a well-established and significant class of compounds in the fields of medicinal chemistry and chemical biology. ontosight.aiontosight.ai The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile framework for the development of a wide array of biologically active molecules. ontosight.airesearchgate.net These compounds have been investigated for a multitude of therapeutic applications, including their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.airesearchgate.net The biological activity of benzamide derivatives can be significantly influenced by the nature and position of substituents on both the benzene ring and the amide nitrogen. ontosight.ai
The amide bond itself is a cornerstone of modern organic and medicinal chemistry, being a fundamental structural unit in numerous pharmaceuticals, natural products, and peptides. acs.org Its planarity and ability to participate in hydrogen bonding are critical for molecular recognition and binding to biological targets. nih.govlibretexts.org
Historical Perspective on Related Biphenyl (B1667301) and Butoxy-Containing Scaffolds in Research
The biphenyl moiety, a structural feature of N-2-biphenylyl-4-butoxybenzamide, is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. Biphenyl-containing compounds have been successfully developed into FDA-approved drugs for various indications. frontiersin.org The utility of the biphenyl scaffold has been demonstrated in the development of agents targeting protein-protein interactions, such as the PD-1/PD-L1 axis in cancer therapy, and in the creation of novel 5-HT7 receptor ligands for potential treatment of depression and neuropathic pain. nih.govnih.govresearchgate.net
Similarly, the presence of a butoxy group can influence a molecule's physicochemical properties, such as its lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. While not as extensively highlighted as a standalone privileged scaffold, alkoxy groups like butoxy are common substituents in pharmacologically active compounds, often used to modulate potency and selectivity.
Rationale for Investigating this compound and Analogues in Academic Settings
The investigation of this compound and its analogues in academic research is driven by the desire to explore novel chemical space and understand the structure-activity relationships (SAR) of complex molecules. The combination of the benzamide core, the biphenyl group, and the butoxy chain within a single molecule presents a unique chemical architecture. Academic research often focuses on synthesizing such novel compounds and evaluating their potential biological activities. For instance, studies on N-phenylbenzamide derivatives have explored their potential as topoisomerase inhibitors and apoptosis-inducing agents in cancer research. nih.gov
The synthesis and characterization of complex amides like this compound also contribute to the development of new synthetic methodologies. The construction of sterically hindered amide bonds can be challenging, and research in this area can lead to the discovery of novel catalytic systems and reaction protocols. acs.org
Overview of Research Paradigms Applied to Complex Amide Structures
The study of complex amide structures like this compound typically employs a multidisciplinary approach. Key research paradigms include:
Chemical Synthesis: The development of efficient and stereoselective methods for the synthesis of the target molecule and its analogues is a primary focus. This often involves multi-step reaction sequences and the use of advanced catalytic methods. acs.org
Structural Analysis: Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are used to determine the precise three-dimensional structure of the molecule. nih.gov Understanding the molecular conformation is crucial for elucidating its interaction with biological targets.
Computational Modeling: Molecular docking and other computational methods are employed to predict the binding affinity and mode of interaction of the compound with specific proteins or other biological macromolecules. nih.govnih.gov This can guide the design of more potent and selective analogues.
Biological Evaluation: A range of in vitro and in vivo assays are used to assess the biological activity of the compound. This can include enzyme inhibition assays, cell-based proliferation assays, and studies in animal models of disease. nih.govnih.gov
Through the application of these research paradigms, scientists can gain a comprehensive understanding of the chemical and biological properties of complex amide structures like this compound, paving the way for the potential discovery of new therapeutic agents and research tools.
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-3-17-26-20-15-13-19(14-16-20)23(25)24-22-12-8-7-11-21(22)18-9-5-4-6-10-18/h4-16H,2-3,17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCPHUHGLRTQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N 2 Biphenylyl 4 Butoxybenzamide and Its Analogues
Retrosynthetic Analysis of the N-2-biphenylyl-4-butoxybenzamide Scaffold
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials. The essence of this approach is to identify key bond disconnections that lead to logical and feasible synthetic transformations.
For this compound, the most logical disconnection is at the amide bond. This bond connects the 4-butoxybenzoic acid moiety and the 2-aminobiphenyl (B1664054) moiety. This primary disconnection simplifies the target molecule into two key precursors: 4-butoxybenzoic acid and 2-aminobiphenyl.
Further retrosynthetic analysis can be applied to these precursors. 4-Butoxybenzoic acid can be conceptually broken down into p-hydroxybenzoic acid and a four-carbon butyl group. Similarly, 2-aminobiphenyl can be derived from precursors like 2-nitrobiphenyl (B167123) or through a coupling reaction involving a substituted aniline (B41778) and a phenyl derivative. This systematic deconstruction provides a clear roadmap for the forward synthesis. researchgate.net
Classical and Modern Synthetic Routes for Benzamide (B126) Formation
The formation of the benzamide linkage is a cornerstone of this synthesis, with a variety of established and contemporary methods available to chemists.
Amide Bond Coupling Methodologies
The reaction between a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry. hepatochem.com However, direct condensation is often inefficient. Therefore, the carboxylic acid is typically "activated" to facilitate the reaction.
Classical Methods: A traditional and widely used method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. fishersci.co.uk In this approach, 4-butoxybenzoic acid would first be converted to 4-butoxybenzoyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with 2-aminobiphenyl in the presence of a base to yield the final product. fishersci.co.ukorientjchem.org
Modern Coupling Reagents: The field of peptide chemistry has introduced a vast array of coupling reagents that enable amide bond formation under mild conditions with high efficiency. luxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used. These carbodiimides activate the carboxylic acid to form a reactive O-acylisourea intermediate, which then readily reacts with the amine. luxembourg-bio.com To improve reaction rates and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com Other modern coupling agents include uronium/aminium salts like HATU and HBTU, and phosphonium (B103445) salts like PyBOP. hepatochem.com A newer approach, Umpolung Amide Synthesis (UmAS), offers an alternative pathway for forming N-aryl amides directly, which can be particularly useful for challenging substrates. nih.govnih.gov
Table 1: Common Amide Coupling Reagents
| Reagent Class | Example Reagents | General Features |
|---|---|---|
| Carbodiimides | DCC, DIC | Widely used, cost-effective. Byproducts can be difficult to remove. |
| Uronium/Aminium Salts | HATU, HBTU | High coupling efficiency, fast reaction times. |
| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered amino acids and reducing racemization. |
| Acyl Halides | Thionyl Chloride, Oxalyl Chloride | Forms highly reactive acyl chlorides. Requires careful handling. |
Introduction of Biphenyl (B1667301) and Butoxy Moieties
Synthesis of 2-Aminobiphenyl: There are several established routes to 2-aminobiphenyl. A common method is the reduction of 2-nitrobiphenyl. tandfonline.comchemicalbook.com Another approach involves the Suzuki-Miyaura coupling reaction between a 2-haloaniline (such as 2-bromoaniline) and phenylboronic acid, catalyzed by a palladium complex. chemicalbook.com Other methods include the recyclization of N-alkyl-2-benzylpyridinium salts. tandfonline.com A Chinese patent describes a method involving the reaction of anils and phenylhydrazine (B124118) derivatives in the presence of a phthalocyanine (B1677752) metal complex catalyst. google.com The synthesis of various 2,2'-diaminobiphenyl derivatives has also been reported for their anti-inflammatory activity. nih.gov
Synthesis of 4-Butoxybenzoic Acid: This precursor is typically synthesized from p-hydroxybenzoic acid. prepchem.comlibretexts.org The synthesis involves the alkylation of the phenolic hydroxyl group with a butyl halide (e.g., 1-bromobutane) in the presence of a base. A detailed procedure involves neutralizing p-hydroxybenzoic acid with sodium hydroxide, followed by reaction with 4-bromobutyl acetate (B1210297) and subsequent hydrolysis. prepchem.com The final product can be purified by crystallization. prepchem.com 4-Butoxybenzoic acid is a white to off-white solid with limited solubility in water. cymitquimica.comnih.gov Another patent describes the synthesis of 4-(4-phenylbutoxy)benzoic acid, which involves different starting materials and intermediates. google.com
Diversification Strategies for Structural Analogues and Derivatives of this compound
The development of structural analogs and derivatives is essential for exploring the structure-activity relationships of a lead compound.
Parallel Synthesis and Library Generation
Parallel synthesis is a powerful strategy for rapidly generating a large number of structurally related compounds. bioduro.com This technique allows for the simultaneous synthesis of a library of compounds in separate reaction vessels, which can significantly accelerate the drug discovery and lead optimization process. bioduro.comnih.gov By varying the building blocks used in the synthesis, a diverse library of this compound analogs can be created. For instance, a variety of substituted 2-aminobiphenyls and substituted benzoic acids can be employed to generate a library of benzamides. acs.orgmdpi.comuniroma1.it Solid-phase synthesis techniques can also be adapted for the parallel synthesis of such libraries, where one of the starting materials is attached to a solid support. mdpi.com
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. scispace.comresearchgate.netchimia.chmpg.dempg.de This approach is highly valuable as it allows for the diversification of a core scaffold without the need for de novo synthesis of each analog. scispace.com For this compound, LSF could be employed to introduce substituents onto the biphenyl or benzoyl rings. For example, C-H activation/functionalization reactions could be used to introduce halogens, alkyl, or other functional groups at specific positions, providing a rapid route to a diverse set of derivatives. scispace.commpg.de
Stereoselective Synthesis of Chiral Analogues
The biphenyl moiety in this compound introduces the potential for axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond. The synthesis of enantiomerically enriched atropisomeric benzamides is a significant challenge that has been addressed through various innovative catalytic methods. These strategies are pivotal for creating chiral analogues of the target compound, which may exhibit unique biological activities.
Recent advancements have focused on transition-metal-catalyzed atroposelective C-H functionalization. For instance, palladium(II)-catalyzed amide-directed atroposelective C-H olefination has been developed for the synthesis of axially chiral biaryls. rsc.org This method utilizes an inexpensive and commercially available chiral ligand, L-pyroglutamic acid, to achieve high yields and enantioselectivities. rsc.org The resulting products can be further transformed into chiral carboxylic acids, highlighting the versatility of this approach. rsc.org
Another powerful strategy involves the kinetic resolution of racemic starting materials. A palladium-catalyzed direct C-H arylation of 1-arylisoquinoline N-oxides using a bench-stable chiral mono-protected amino acid has been reported to produce axially chiral biaryls with high conformational stability. rsc.org Furthermore, peptide-mediated bromination has emerged as a novel method for the enantioselective synthesis of atropisomeric benzamides. researchgate.net Simple tetrapeptide catalysts can facilitate regioselective and stereochemistry-determining bromination, leading to enantioenriched products. researchgate.netnih.gov
N-heterocyclic carbene (NHC) catalysis has also been successfully employed in the atropoenantioselective synthesis of axially chiral biaryl amino-alcohols through a cooperative strategy of desymmetrization followed by kinetic resolution. nih.gov This protocol allows for the rapid construction of structurally diverse chiral building blocks with excellent enantioselectivities. nih.gov
The following table summarizes key findings in the stereoselective synthesis of related chiral biaryl amides:
| Catalyst System | Chiral Ligand/Auxiliary | Reaction Type | Substrate Scope | Enantioselectivity (ee) | Yield | Reference |
| Pd(OAc)₂ | L-pyroglutamic acid | Atroposelective C-H Olefination | N,N-disubstituted biaryl-2-carboxamides | Up to 99% | Good to excellent | rsc.org |
| Pd(OAc)₂ | Mono-protected amino acid | Kinetic Resolution via C-H Arylation | 1-Arylisoquinoline N-oxides | High | Good | rsc.org |
| - | Tetrapeptide | Electrophilic Bromination | Tertiary aromatic amides | Up to 93:7 er | 69-90% | researchgate.netnih.gov |
| NHC | Chiral NHC precursor | Acylation (Desymmetrization/Kinetic Resolution) | Biphenols | Up to >99% | Good to high | nih.gov |
| [Rh(cod)Cl]₂ | Chiral Spiro Phosphoric Acid (SPA) | Atroposelective C-H Olefination | 2-Arylanilines | Up to 97% | Good | researchgate.net |
| Rh(III) complex | Chiral Binaphthyl "O"-linked Cp (BOCpRh) | Atroposelective C-H Cyanation | 1-Aryl isoquinolines | Up to 91% | Up to 94% | acs.org |
These methodologies provide a robust toolkit for the synthesis of chiral analogues of this compound, enabling the exploration of structure-activity relationships in various applications.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, catalytic methods to improve atom economy, and the reduction of hazardous waste.
Traditional amide bond formation often relies on stoichiometric activating agents, which generate significant amounts of waste. ucl.ac.uk Modern approaches seek to overcome these limitations. For instance, the direct amidation of carboxylic acids and amines catalyzed by boric acid under solvent-free conditions represents a greener alternative. scispace.combohrium.com This method is quick, convenient, and utilizes a green catalyst. scispace.com
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. Ligand-free Pd/C-catalyzed homocoupling reactions of haloarenes in water have been reported for the synthesis of biphenyl derivatives, which are precursors to the target molecule. researchgate.net This approach offers the advantages of using a heterogeneous, recyclable catalyst and a sustainable solvent. researchgate.net
Furthermore, assessing the sustainability of synthetic routes is becoming increasingly important. Investigations into silica-catalyzed amide bond formation have highlighted the need to measure background reactions and have led to the development of routes for synthesizing important compounds like the anti-TB drug isoniazid (B1672263) under greener conditions. whiterose.ac.uk
The following table outlines some green chemistry approaches applicable to the synthesis of this compound and its precursors:
| Green Chemistry Principle | Methodology | Key Features | Reference |
| Use of Safer Solvents | Ligand-free Pd/C-catalyzed homocoupling in water | Avoids hazardous organic solvents; heterogeneous, recyclable catalyst. | researchgate.net |
| Catalysis | Boric acid-catalyzed direct amidation | Avoids stoichiometric activating agents; improves atom economy. | scispace.combohrium.com |
| Solvent-Free Reactions | Direct heating of triturated reactants | Eliminates the need for solvents, reducing waste and simplifying purification. | scispace.com |
| Waste Reduction | Rhodium-catalyzed ortho-amidation and decarboxylation | Utilizes a removable directing group, minimizing byproducts. | nih.gov |
| Sustainability Assessment | Silica-catalyzed amide bond formation | Detailed investigation of reaction conditions and substrate scope to improve environmental footprint. | whiterose.ac.uk |
By integrating these green chemistry strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
In-depth Scientific Analysis of this compound and Its Derivatives Not Available in Publicly Accessible Research
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research on the chemical compound this compound. Consequently, a detailed and scientifically accurate article focusing on its specific Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses, as per the requested outline, cannot be generated at this time.
Extensive searches for data pertaining to the pharmacophoric features, the biological effects of modifying its distinct chemical moieties—the biphenyl group, the butoxy chain, and the benzamide core—and any existing QSAR models have not yielded specific studies on this molecule.
While research exists for broader, related categories such as biphenyl-benzamides, biphenyl carboxamides, and other substituted benzamides, these findings are not directly transferable to this compound. walshmedicalmedia.commedcraveonline.comnih.govsouthampton.ac.uknih.gov Applying generalized data from these classes would not meet the required standard of scientific accuracy for the specific compound requested. For instance, studies on some biphenyl carboxamide analogues have identified key features for analgesic activity, but these are distinct from the target molecule. walshmedicalmedia.commedcraveonline.com Similarly, while pharmacophore models exist for some benzamide derivatives, they are often target-specific and cannot be assumed for this compound.
A critical gap exists in the literature regarding the specific role and potential variations of the butoxy chain on the biological activity of this scaffold. Without dedicated studies, any discussion on this part of the molecule would be purely speculative.
Therefore, to maintain scientific integrity and adhere to the strict requirement of focusing solely on this compound, the generation of the requested article is not possible.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of N 2 Biphenylyl 4 Butoxybenzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-2-biphenylyl-4-butoxybenzamide Analogues
Linear and Non-linear QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are instrumental in predicting the activity of novel compounds and in understanding the key molecular features that govern their therapeutic effects. Both linear and non-linear approaches are employed to model the complex relationships in biphenyl (B1667301) carboxamide analogs.
Linear QSAR Models:
Multiple Linear Regression (MLR) is a commonly used linear QSAR method. In studies of biphenyl carboxamide analogs with anti-inflammatory activity, MLR analysis has been used to develop statistically significant models. medcraveonline.com For a series of twenty-five biphenyl carboxamide derivatives, a two-variable model was found to be optimal, suggesting that a combination of specific molecular descriptors can effectively predict their biological activity. medcraveonline.com The quality of these models is assessed by statistical parameters such as the squared correlation coefficient (R²) and the predictive R² (p R²). For instance, a model with an R² value of 0.800 for the training set and a predicted R² of 0.7217 for the test set indicates a robust and predictive model. medcraveonline.com Such models can guide the design of new analogs with potentially enhanced analgesic activity. medcraveonline.com
Non-linear QSAR Models:
While linear models are straightforward, the relationship between structure and activity is often non-linear. Non-linear QSAR methods, such as those utilizing Gene Expression Programming (GEP), can capture more complex interactions between molecular descriptors and biological activity. frontiersin.org These models often provide a more accurate prediction of the activity of novel compounds. frontiersin.org For instance, in the study of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a non-linear GEP model demonstrated superior predictive capability compared to linear models. frontiersin.org The performance of these models is also evaluated using statistical metrics, with a focus on their ability to accurately predict the activity of a test set of compounds.
Below is an illustrative data table showcasing the kind of data and statistical parameters that would be generated in a linear QSAR study of this compound derivatives, based on findings for analogous compounds.
Table 1: Exemplary Linear QSAR Model for Anti-Inflammatory Activity of Biphenyl Carboxamide Derivatives
| Descriptor 1 | Descriptor 2 | Experimental Activity (logBA) | Predicted Activity (logBA) |
| Value A | Value X | 1.25 | 1.22 |
| Value B | Value Y | 1.48 | 1.50 |
| Value C | Value Z | 1.62 | 1.61 |
Statistical Parameters: R² = 0.82, q² = 0.75, Predictive R² = 0.78
3D-QSAR Methodologies
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a more detailed understanding of the steric and electronic requirements for ligand binding by analyzing the 3D molecular fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.
These methods have been successfully applied to various biphenyl derivatives, including those targeting aromatase and p38-α mitogen-activated protein kinase (MAPK). nih.govresearchgate.net In a typical 3D-QSAR study, a series of compounds is aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices for various fields like hydrophobic and hydrogen bond donor/acceptor (in CoMSIA) are calculated and correlated with their biological activities using Partial Least Squares (PLS) analysis.
The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to increased or decreased activity. For example, in a study of biphenyl derivatives as aromatase inhibitors, a four-point pharmacophore model with two hydrogen-bond acceptors and two aromatic rings yielded a 3D-QSAR model with a high correlation coefficient (R² = 0.977) and excellent predictive power (Q² = 0.946). nih.gov Similarly, for p38-α MAPK inhibitors, CoMFA and CoMSIA models have provided valuable insights for the design of novel anti-inflammatory agents. researchgate.net
An illustrative data table for a 3D-QSAR study on this compound derivatives might look as follows:
Table 2: Illustrative 3D-QSAR (CoMFA) Results for Biphenyl Carboxamide Analogs
| Model | q² | r² | Predictive r² | Steric Contribution (%) | Electrostatic Contribution (%) |
| CoMFA_Model_1 | 0.65 | 0.92 | 0.71 | 65 | 35 |
Ligand Efficiency and Lipophilic Efficiency Metrics in this compound Optimization Studies
During the lead optimization phase, it is crucial to not only enhance potency but also to maintain favorable physicochemical properties to ensure good "drug-likeness." Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are key metrics used to assess the quality of compounds in this regard. nih.govwikipedia.org
Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound by its size (typically the number of heavy atoms). It helps in identifying smaller molecules that have a more efficient binding to their target.
Lipophilic Efficiency (LLE): Also known as LipE, this metric relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.org It is a valuable tool for guiding the optimization process to achieve a balance between potency and lipophilicity, as excessive lipophilicity can lead to issues with solubility, metabolism, and toxicity. wikipedia.org An LLE value greater than 5 is often considered desirable for drug candidates. nih.gov
The calculation of these metrics for a series of this compound derivatives would allow for the prioritization of compounds that exhibit a favorable balance of potency and physicochemical properties, thereby increasing the likelihood of successful development.
The following table illustrates how these efficiency metrics could be presented for a set of hypothetical this compound derivatives.
Table 3: Ligand and Lipophilic Efficiency Metrics for Hypothetical this compound Derivatives
| Compound ID | pIC₅₀ | Heavy Atom Count | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |
| NBB-001 | 7.5 | 30 | 3.2 | 0.25 | 4.3 |
| NBB-002 | 8.2 | 32 | 3.5 | 0.26 | 4.7 |
| NBB-003 | 7.8 | 28 | 2.9 | 0.28 | 4.9 |
Chemoinformatic Tools and Databases for SAR/QSAR Data Management
The management and analysis of the vast amounts of data generated in SAR and QSAR studies necessitate the use of specialized chemoinformatic tools and databases. protoqsar.com These tools are essential for organizing chemical structures, biological activity data, and calculated molecular descriptors.
Software for QSAR Modeling: A variety of software packages are available for performing QSAR and 3D-QSAR analyses. parssilico.com These platforms provide functionalities for descriptor calculation, model building using various statistical methods (e.g., MLR, PLS), and model validation. parssilico.com
Chemical Databases: Large chemical databases are invaluable resources for SAR and QSAR studies. They contain a wealth of information on chemical structures and their associated biological activities. While specific data for this compound may be limited, these databases can be mined for information on analogous compounds, which can provide a starting point for modeling and design efforts.
Data Management Platforms: Effective data management is crucial for the success of any drug discovery project. neovarsity.org Chemoinformatic platforms allow for the integration of data from various sources, facilitating the analysis of structure-activity relationships across large datasets. neovarsity.org The use of such tools enables researchers to make more informed decisions in the optimization of lead compounds like this compound.
Mechanistic Investigations of N 2 Biphenylyl 4 Butoxybenzamide at the Molecular Level in Vitro and in Silico
Identification and Characterization of Putative Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
The initial step in understanding the biological effects of a compound is to identify its molecular targets within the cell. These targets are most commonly proteins, such as enzymes and receptors, or nucleic acids.
High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of thousands of chemical compounds for their ability to interact with a specific biological target. nih.gov In the case of N-2-biphenylyl-4-butoxybenzamide, HTS could be used to screen large libraries of known biological targets, such as a panel of enzymes or receptors, to identify any potential interactions. nih.gov These screens are typically automated and utilize miniaturized assays in microtiter plates to measure changes in a biological readout, such as fluorescence or luminescence, upon addition of the compound. researchgate.net A "hit" from an HTS campaign would indicate a potential interaction between this compound and a specific target, which would then require further validation.
Once a putative target is identified through HTS or other methods, a variety of in vitro biochemical assays are employed to confirm the interaction and characterize its nature. These assays use purified components to study the direct effect of the compound on the target molecule. For example, if the target were an enzyme, assays would be conducted to measure the enzyme's activity in the presence of varying concentrations of this compound to determine if the compound acts as an inhibitor or an activator. juniperpublishers.com Similarly, if the target were a receptor, binding assays would be performed to confirm that the compound can physically associate with the receptor.
Analysis of Binding Interactions and Affinity
After confirming that a compound engages with a molecular target, the next step is to quantify the strength and thermodynamics of this interaction.
Spectroscopic techniques are powerful tools for studying molecular interactions in real-time without the need for labels. Fluorescence-based methods can detect changes in the fluorescence of a molecule upon binding, providing information on the binding affinity. Surface Plasmon Resonance (SPR) is another widely used label-free technique that measures changes in the refractive index at the surface of a sensor chip when a compound binds to a target that is immobilized on the chip. malvernpanalytical.com This allows for the determination of association and dissociation rate constants, from which the binding affinity can be calculated.
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. nih.govmalvernpanalytical.com In an ITC experiment, small amounts of the compound are injected into a solution containing the target molecule, and the heat released or absorbed during the binding event is measured. nih.gov This technique directly provides the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, offering a complete thermodynamic profile of the binding event. malvernpanalytical.com
Elucidation of Molecular Mechanisms of Action (e.g., inhibition, activation, allosteric modulation)
Understanding the precise mechanism by which a compound exerts its effect on a target is crucial. This involves determining whether the compound inhibits or activates the target's function and the nature of this modulation. For enzymes, kinetic studies can distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive). For receptors, further assays can determine if the compound is an agonist (activator), antagonist (inhibitor), or an allosteric modulator. Allosteric modulators bind to a site on the target distinct from the primary active site and can either enhance (positive allosteric modulator) or decrease (negative allosteric modulator) the target's response to its natural ligand. nih.gov In silico molecular docking studies can also provide insights into the binding mode and potential mechanism of action. researchgate.netbohrium.com
Enzyme Kinetics and Inhibition Mechanism Studies
Currently, there is a lack of specific published research detailing the enzyme kinetics and inhibition mechanisms of this compound. However, the broader class of biphenyl (B1667301) benzamide (B126) derivatives has been investigated as inhibitors of various enzymes. For instance, certain biphenyl-benzamides have been identified as potent inhibitors of the bacterial cell division protein FtsZ. nih.govrsc.org These studies often employ techniques such as monitoring GTPase activity to determine the inhibitory effects. nih.gov
Furthermore, other related benzamide structures have been evaluated for their inhibitory potential against enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov These investigations typically involve determining kinetic parameters such as the inhibition constant (Ki) to quantify the potency of the compounds. Future research on this compound would likely involve similar enzymatic assays to identify potential targets and elucidate the nature of its inhibitory action, be it competitive, non-competitive, or uncompetitive.
Receptor Binding and Signaling Pathway Modulation (in vitro biochemical pathways)
Specific receptor binding data for this compound is not yet available in the scientific literature. However, the N-phenylbenzamide scaffold is a common motif in compounds designed to interact with various receptors. For example, studies on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides have identified them as antagonists of the muscarinic acetylcholine (B1216132) receptor subtype 1 (M1). nih.gov Similarly, novel biphenyl-4-carboxamide derivatives have been developed as antagonists for the Transient Receptor Potential Vanilloid type 1 (TRPV1). nih.gov
These studies typically utilize in vitro functional assays, such as measuring changes in intracellular calcium levels or other second messengers, to determine the effect of the compounds on receptor activity. The evaluation of this compound in a panel of receptor binding and signaling pathway assays would be a critical step in defining its pharmacological profile.
DNA/RNA Interactions of this compound and Analogues (if applicable)
There is no direct evidence at present to suggest that this compound or its close analogues interact with DNA or RNA.
Intercalation and Groove Binding Studies (in vitro)
No in vitro studies on the intercalation or groove binding properties of this compound have been reported.
DNA Damage Mechanisms (molecular, in vitro)
There are currently no published studies investigating the potential of this compound to cause DNA damage through molecular mechanisms in vitro.
Investigation of Multi-Target Activity
The potential for this compound to exhibit multi-target activity is an area of active interest, largely inferred from the diverse biological activities reported for the broader biphenyl benzamide chemical class. Compounds with this core structure have been shown to possess a wide range of effects, including antibacterial, anti-inflammatory, and anticancer properties. rsc.org For instance, some N-benzylbenzamides have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org
The investigation of this compound against a variety of biological targets is warranted to explore its potential for multi-target activity. A comprehensive screening approach, utilizing a panel of different enzymes and receptors, would be necessary to identify any such polypharmacological profile.
No Publicly Available Computational Chemistry Studies Found for this compound
Despite a thorough search of scientific databases and computational chemistry literature, no specific research articles focusing on the quantum mechanical studies, molecular docking, or molecular dynamics simulations of the chemical compound this compound were identified.
This indicates a significant gap in the publicly accessible research concerning the computational analysis of this particular molecule. While computational studies are prevalent for broader classes of related compounds, such as biphenyl and benzamide derivatives, the unique combination of the biphenyl group, the butoxybenzamide moiety, and their specific substitution pattern in this compound appears to be uninvestigated in the current body of scientific literature.
Consequently, it is not possible to provide detailed, scientifically accurate information for the requested article structure, which includes:
Computational Chemistry and Molecular Modeling Applications to N 2 Biphenylyl 4 Butoxybenzamide
Molecular Dynamics (MD) Simulations for Dynamic Interactions:A lack of research means there is no information on the dynamic interactions of this compound from molecular dynamics simulations.
Without any dedicated research on N-2-biphenylyl-4-butoxybenzamide, any attempt to generate the requested article would rely on speculation or data from structurally different molecules, which would not adhere to the strict focus on the specified compound. Further research and publication in the field of computational chemistry would be necessary to address the specific properties and interactions of this compound.
Ligand-Protein/Nucleic Acid Complex Stability
No studies were identified that evaluated the stability of a complex formed between this compound and a specific protein or nucleic acid target. Such studies would typically involve molecular dynamics simulations to calculate binding free energies and analyze the interactions that contribute to the stability of the complex, but this information is not available for this compound.
Conformational Changes and Allosteric Effects
There is no available research detailing any conformational changes induced in a biological target upon binding of this compound. Furthermore, no investigations into potential allosteric effects, where the compound might bind to a site other than the primary active site to modulate the target's activity, have been published. Computational tools like the AlloSigMA server are used to predict and analyze allosteric signaling, but require a known protein structure and a defined ligand, which is not the case for this specific compound. nih.govnih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore models are essential tools in ligand-based drug design, defining the key chemical features necessary for a molecule to interact with a specific target. A search of the literature did not yield any pharmacophore models developed from or for this compound or its close analogues. nih.gov Such models are typically created based on a set of known active compounds, and this foundational information appears to be unavailable for the specified molecule.
Advanced Analytical and Spectroscopic Characterization Techniques for N 2 Biphenylyl 4 Butoxybenzamide
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the molecular weight of N-2-biphenylyl-4-butoxybenzamide. This method provides the exact mass of the molecule, which is crucial for confirming its elemental composition. For instance, the monoisotopic mass of a related compound, N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide, has been determined, showcasing the capability of HRMS to yield highly accurate mass data that is instrumental in verifying the molecular formula. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods, often employing electrospray ionization (ESI), are powerful tools for analyzing complex mixtures and confirming the structure of compounds like this compound. nih.gov These techniques can be used to identify and quantify the compound, as well as to study its fragmentation patterns, which provide further structural insights. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the connectivity and chemical environment of atoms within the molecule. emerypharma.comcreative-biostructure.com
Solid-State NMR for Crystalline Forms
Solid-State NMR (SSNMR) is a powerful technique for characterizing the structure and dynamics of this compound in its crystalline state. nih.gov Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, SSNMR provides information about the spatial arrangement of molecules in the solid lattice. This can be particularly useful for identifying different polymorphic forms of the compound, which may exhibit distinct physical properties. nih.gov SSNMR, in conjunction with techniques like powder X-ray diffraction, can help in solving the crystal structure of materials that are not amenable to single-crystal X-ray analysis. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Both Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, one would expect to see characteristic peaks for the N-H stretch of the amide group, C=O stretch of the amide, C-O stretch of the ether, and various C-H and C=C stretching and bending vibrations from the aromatic rings and the butyl chain.
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides a vibrational fingerprint of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For a related biphenyl (B1667301) compound, Raman spectra have been used to identify characteristic C-C-C bending modes and C-C stretching vibrations. stanford.eduresearchgate.net For this compound, Raman spectroscopy would be useful in confirming the presence of the biphenyl and benzamide (B126) moieties through their characteristic vibrational modes.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 | |
| C-H Stretch (Aromatic) | ~3100-3000 | |
| C-H Stretch (Aliphatic) | ~3000-2850 | |
| C=O Stretch (Amide) | ~1650 | |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 |
| C-N Stretch (Amide) | ~1400 | |
| C-O Stretch (Ether) | ~1250 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single Crystal X-ray Diffraction of this compound and Complexes
Growing a suitable single crystal of this compound is the first critical step for this analysis. nih.gov Once a high-quality crystal is obtained, it is subjected to X-ray diffraction. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.govnih.gov
This analysis would unequivocally establish the absolute stereochemistry if chiral centers were present and reveal the preferred conformation of the flexible butoxy chain and the torsional angles between the phenyl rings of the biphenyl group. If this compound forms complexes with other molecules or ions, single crystal X-ray diffraction of these complexes can provide invaluable insights into intermolecular interactions, such as hydrogen bonding and π-π stacking. beilstein-journals.org
Protein-Ligand Co-crystallization Studies
Currently, there are no publicly available research findings detailing protein-ligand co-crystallization studies specifically involving this compound. This technique, while crucial for understanding the interaction of a ligand with its protein target at a molecular level, has not been reported for this particular compound in the reviewed scientific literature.
Co-crystallization involves creating a crystal of the target protein with the ligand bound to its active site. hamptonresearch.com The resulting crystal structure, determined through X-ray diffraction, provides invaluable insights into the binding mode, orientation, and conformational changes in both the protein and the ligand upon binding. hamptonresearch.com This information is instrumental in structure-based drug design and in elucidating the mechanism of action. While the search did not yield specific studies for this compound, the general principles of this technique are well-established in medicinal chemistry and structural biology. hamptonresearch.comresearchgate.net
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the assessment of purity and for the isolation of this compound from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
A hypothetical HPLC method for the analysis of this compound could employ the following parameters:
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method would be capable of separating this compound from starting materials, by-products, and other impurities, allowing for accurate quantification of its purity. The retention time would be specific to the compound under the defined conditions, and the peak area would be proportional to its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. visionpublisher.info It is particularly useful for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC-MS analysis, potentially with derivatization to increase its volatility. visionpublisher.info
GC-MS analysis of related biphenyl compounds has been successfully performed. scielo.brnih.govresearchgate.net These methods can be adapted for the analysis of this compound. The gas chromatograph separates the compound from other volatile components in the sample, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, which aids in its identification and structural elucidation. researchgate.net
A potential GC-MS method for the analysis of this compound could involve the following parameters:
| Parameter | Value |
| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
The resulting total ion chromatogram would show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak would exhibit a molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the compound's identity.
Future Directions and Emerging Research Avenues for N 2 Biphenylyl 4 Butoxybenzamide Research
Exploration of Novel Biological Targets and Pathways for N-2-biphenylyl-4-butoxybenzamide Analogues
The biphenyl (B1667301) and benzamide (B126) motifs are present in a variety of biologically active molecules, suggesting that analogues of this compound could interact with a wide range of biological targets. Future research will likely focus on synthesizing and screening a library of analogues to identify novel therapeutic applications.
Key areas of exploration may include:
Anticancer Agents: Farnesyltransferase inhibitors containing a biphenyl group have been investigated as potential anticancer agents. nih.gov Analogues of this compound could be designed and tested for their ability to inhibit this or other enzymes crucial for cancer cell proliferation.
Antimicrobial Activity: The emergence of antibiotic resistance is a major public health threat. Biphenyl-benzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ, highlighting a promising avenue for developing new antibacterial agents. nih.gov
Carbonic Anhydrase Inhibition: A related compound, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, has shown potent inhibition of carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer. nih.gov This suggests that analogues of this compound could also be explored as carbonic anhydrase inhibitors.
Neurological Disorders: Substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides have demonstrated anticonvulsant activity by affecting sodium channels. crimsonpublishers.com This opens the possibility of designing this compound analogues for the treatment of epilepsy and other neurological conditions.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery
Predictive Modeling: AI algorithms can be trained on existing data for similar biphenyl benzamide compounds to predict the biological activity, physicochemical properties, and potential toxicity of new analogues. bpgbio.com This allows researchers to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. biopharmatrend.com By providing the core this compound scaffold as a starting point, these models can generate novel analogues with potentially improved efficacy and safety profiles.
Target Identification: AI can analyze vast biological datasets to identify potential protein targets for this compound and its derivatives, uncovering new therapeutic opportunities. cas.org
Table 1: Potential Applications of AI in this compound Research
| AI Application | Description | Potential Impact |
| Virtual Screening | In silico screening of large compound libraries to identify molecules that are likely to bind to a specific biological target. | Significantly reduces the time and cost of initial hit identification. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of a compound based on its chemical structure. | Guides the design of more potent and selective analogues. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Helps to identify and eliminate candidates with poor pharmacokinetic profiles early in the discovery process. |
| Generative Chemistry | AI algorithms design novel molecules with optimized properties. | Accelerates the discovery of lead compounds with improved characteristics. |
Development of Advanced In Vitro Models for Mechanistic Studies
To understand how this compound and its analogues exert their biological effects, sophisticated in vitro models that more accurately mimic human physiology are essential.
Future research will likely involve the use of:
3D Cell Cultures and Organoids: These models provide a more physiologically relevant environment compared to traditional 2D cell cultures, allowing for more accurate assessment of a compound's efficacy and toxicity.
Organs-on-a-Chip: These microfluidic devices contain living cells from different organs, enabling the study of how a compound is metabolized and its effects on multiple organ systems simultaneously.
High-Content Screening (HCS): This automated imaging and analysis technique allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of a compound's mechanism of action.
This compound as a Probe for Chemical Biology Research
A well-characterized small molecule can be a powerful tool to investigate biological processes. If this compound or a potent analogue is found to be highly selective for a particular biological target, it could be developed into a chemical probe.
Such a probe could be used to:
Elucidate Target Function: By selectively modulating the activity of its target protein, the probe can help to unravel the protein's role in cellular signaling pathways and disease pathogenesis.
Validate New Drug Targets: A selective chemical probe can be used to demonstrate that modulating a specific target has a therapeutic effect in disease models, thus validating it for further drug development efforts.
Collaborative Research Opportunities and Interdisciplinary Approaches
The successful development of a new therapeutic agent based on the this compound scaffold will require a collaborative and interdisciplinary approach. Future research will benefit from partnerships between:
Medicinal Chemists: To design and synthesize novel analogues.
Computational Chemists and AI Experts: To apply in silico methods for compound design and prediction of properties.
Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the efficacy and safety of new compounds.
Structural Biologists: To determine the three-dimensional structure of the compound bound to its target, which can guide further optimization.
By leveraging expertise from these diverse fields, researchers can accelerate the journey of this compound and its analogues from a chemical curiosity to a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-2-biphenylyl-4-butoxybenzamide, and how can reaction conditions be optimized for high yield?
- Methodology :
- Amide coupling : Use benzamide derivatives and substituted biphenyl precursors under reflux conditions (e.g., 100°C, 2 hours) with catalysts like DCC or EDC for amide bond formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency. Monitor temperature to avoid side reactions (e.g., hydrolysis).
- Purification : Recrystallize with methanol or ethanol to isolate high-purity crystals .
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- Methodology :
- NMR : Use H and C NMR to confirm substituent positions and amide bond integrity. Compare shifts with analogous benzamide derivatives .
- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1650–1680 cm, N–H bend at ~1550 cm) .
- Mass spectrometry : Employ HRMS for molecular ion validation and fragmentation pattern analysis .
Q. How should This compound be stored to ensure stability?
- Methodology :
- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis.
- Avoid exposure to light (use amber vials) and humidity (include desiccants) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of This compound in diverse solvent systems?
- Methodology :
- QSAR/QSPR modeling : Use quantum chemical calculations (DFT) to simulate electronic properties (e.g., HOMO-LUMO gaps) and solvent interactions .
- Molecular dynamics : Simulate solvation effects in polar vs. non-polar solvents to predict solubility and aggregation behavior .
Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?
- Methodology :
- Dose-response assays : Standardize concentrations (e.g., IC values) across studies to compare efficacy .
- Control experiments : Validate target specificity using knockout models or competitive inhibitors .
- Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends in structure-activity relationships (SAR) .
Q. How can fluorescence properties of This compound be leveraged for analytical applications?
- Methodology :
- Spectrofluorometry : Optimize excitation/emission wavelengths (e.g., λ = 280 nm, λ = 350 nm) based on conjugated aromatic systems .
- Quenching studies : Use Stern-Volmer plots to analyze interactions with biomolecules or metal ions .
Experimental Design & Data Analysis
Q. What experimental controls are critical for assessing the compound’s anti-inflammatory or antimicrobial activity?
- Methodology :
- Positive controls : Use established agents (e.g., dexamethasone for anti-inflammatory assays).
- Negative controls : Include vehicle-only (DMSO/PBS) and non-target cell lines .
- Replicates : Perform triplicate measurements to ensure statistical significance (p < 0.05) .
Q. How can crystallography elucidate the structural basis of This compound’s interactions with proteins?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
